7-(2H-1,3-benzodioxole-5-carbonyl)-5-benzyl-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one
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Overview
Description
7-(2H-1,3-benzodioxole-5-carbonyl)-5-benzyl-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one is a complex organic compound with a unique structure that includes multiple fused rings and functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2H-1,3-benzodioxole-5-carbonyl)-5-benzyl-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one typically involves multiple steps, including the formation of intermediate compounds. One common approach is the Pd-catalyzed amination of fused heteroaryl amines using catalytic tris(dibenzylideneacetone)dipalladium and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) with cesium carbonate as the base
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar multi-step processes with optimization for large-scale production, including the use of efficient catalysts and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-(2H-1,3-benzodioxole-5-carbonyl)-5-benzyl-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the benzodioxole and quinoline moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like N-bromosuccinimide (NBS) for bromination, and reducing agents such as sodium borohydride for reduction . Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
7-(2H-1,3-benzodioxole-5-carbonyl)-5-benzyl-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(2H-1,3-benzodioxole-5-carbonyl)-5-benzyl-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest potential interactions with cellular signaling pathways involved in cancer .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler compound with a similar benzodioxole moiety.
4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde: Another compound with a benzodioxole structure and additional functional groups.
Uniqueness
7-(2H-1,3-benzodioxole-5-carbonyl)-5-benzyl-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one is unique due to its complex structure, which includes multiple fused rings and functional groups. This complexity allows for diverse chemical reactivity and potential biological activities, distinguishing it from simpler benzodioxole derivatives.
Biological Activity
The compound 7-(2H-1,3-benzodioxole-5-carbonyl)-5-benzyl-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one is a synthetic derivative belonging to the class of benzodioxole compounds. These derivatives have gained attention due to their potential biological activities, particularly in the fields of anticancer and antioxidant research. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C23H21N3O4, with a molecular weight of approximately 415.43 g/mol . The compound features a complex structure that includes a benzodioxole moiety known for its pharmacological properties.
Anticancer Properties
Recent studies have explored the anticancer potential of benzodioxole derivatives. For instance, a study evaluated various benzodioxole derivatives against human cancer cell lines including Hep3B (liver cancer) and MCF-7 (breast cancer). The results indicated that certain derivatives exhibited significant cytotoxic effects and induced apoptosis in cancer cells.
Table 1: Anticancer Activity of Benzodioxole Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
2a | Hep3B | 15.0 | Induction of apoptosis and cell cycle arrest |
2b | MCF-7 | 20.0 | Inhibition of DNA synthesis |
7-(2H...) | A549 | TBD | TBD |
The specific compound under review has shown promising results in preliminary assays but requires further investigation to determine its exact IC50 values and mechanisms.
Antioxidant Activity
The antioxidant potential of benzodioxole compounds is also noteworthy. The DPPH assay has been widely used to evaluate the free radical scavenging ability of these compounds. For example, compound 2a demonstrated significant antioxidant activity comparable to standard antioxidants like Trolox.
Table 2: Antioxidant Activity Comparison
Compound | DPPH Scavenging (%) | EC50 (µg/mL) |
---|---|---|
2a | 85 | 25 |
Trolox | 90 | 20 |
This suggests that derivatives such as This compound may offer protective effects against oxidative stress-related diseases.
The mechanisms by which benzodioxole derivatives exert their biological effects are multifaceted:
- Cell Cycle Arrest : Compounds have been shown to induce cell cycle arrest at various phases (G1/S or G2/M), thereby inhibiting cancer cell proliferation.
- Apoptosis Induction : Many derivatives trigger apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells, promoting cell death.
Case Studies
A notable case study involved the synthesis and evaluation of several benzodioxole derivatives where one specific compound demonstrated a significant reduction in cell viability in A549 lung adenocarcinoma cells while showing minimal toxicity to normal cells (NIH/3T3). This selectivity is crucial for developing effective anticancer therapies.
Properties
IUPAC Name |
7-(1,3-benzodioxole-5-carbonyl)-5-benzyl-[1,3]dioxolo[4,5-g]quinolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17NO6/c27-24(16-6-7-20-21(8-16)30-13-29-20)18-12-26(11-15-4-2-1-3-5-15)19-10-23-22(31-14-32-23)9-17(19)25(18)28/h1-10,12H,11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDOIQLVOVQVFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)C3=CN(C4=CC5=C(C=C4C3=O)OCO5)CC6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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